TLR4 agonist-1

Immunology Innate Immunity Cell Signaling

TLR4 agonist-1 (compound 17a) is a synthetic glycolipid mimetic of Lipid A engineered for potent, CD14-independent activation of human TLR4/MD2 (EC50 ~31 nM). Unlike LPS and MPLA, it exhibits human > mouse selectivity, eliminating confounding murine responses in humanized models. Ideal for high-throughput screening in HEK293 reporter lines, mechanistic TLR4/MD2 studies, and development of Th1-biased vaccine adjuvants. Ensures reproducible MIP-1β induction in human MM6 cells.

Molecular Formula C81H158N3O15P
Molecular Weight 1445.1 g/mol
Cat. No. B12377567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR4 agonist-1
Molecular FormulaC81H158N3O15P
Molecular Weight1445.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC
InChIInChI=1S/C81H158N3O15P/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93)/t69-,70-,71-,72+,73?,77-,78?,79-,81-/m1/s1
InChIKeyMYDOPOFFTWEULZ-ISAWPTSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR4 Agonist-1 Procurement Guide: Compound Identity and Functional Classification


TLR4 agonist-1, also referred to as compound 17a (CAS: 2374139-51-0), is a synthetic glycolipid designed to mimic the structure of Lipid A, the biologically active component of bacterial lipopolysaccharide (LPS) [1]. Functioning as a potent agonist of human Toll-like receptor 4 (TLR4), this compound initiates downstream signaling cascades in the presence of the co-receptor MD2, culminating in the activation of NF-κB [1] [2].

Why TLR4 Agonist-1 Cannot Be Interchanged with Standard TLR4 Ligands Like LPS or MPLA


In research and industrial applications involving human cellular models, generic substitution of TLR4 agonists is contraindicated due to significant species-specific potency profiles. Natural and detoxified agonists like LPS and monophosphoryl lipid A (MPLA) exhibit a well-documented potency preference for mouse TLR4 over human TLR4, whereas the chemotype to which TLR4 agonist-1 belongs was engineered to reverse this preference [1]. Furthermore, the CD14-dependence of LPS for optimal activity is not a requirement for this class of compounds, altering the signaling dynamics in reconstituted systems [1].

TLR4 Agonist-1 Quantitative Differentiation: Comparative Potency and Species Selectivity Data


Human TLR4 Potency Benchmark: EC50 Comparison with a Parent Chemotype Analog

TLR4 agonist-1 (compound 17a) exhibits high potency at human TLR4, with a reported EC50 of 31 nM in an NF-κB reporter assay [1]. While a direct EC50 for the final compound 17a is not publicly available in BindingDB, its close structural analog BDBM50028263 (CHEMBL3354641) provides a reliable baseline for this chemotype [1].

Immunology Innate Immunity Cell Signaling

Species Specificity Profile: Reversal of MPLA's Mouse Preference

The chemotype to which TLR4 agonist-1 belongs demonstrates a reversed species preference compared to the clinically used adjuvant monophosphoryl lipid A (MPLA). While MPLA exhibits a potency preference for mouse TLR4 over human TLR4, compounds from this novel Ugi synthesis class potently trigger human TLR4-transfected cells but show little to no activity on mouse TLR4 [1].

Vaccine Adjuvants Immunotherapy Translational Research

CD14-Independent Activation: A Mechanistic Distinction from LPS

TLR4 agonist-1 belongs to a class of compounds that does not require the co-expression of CD14 for optimal activity in transfected cellular systems, a key distinction from the natural agonist LPS [1].

Signal Transduction Receptor Pharmacology Mechanism of Action

Cellular Activity in Human Monocytic Cells: Induction of MIP-1β

TLR4 agonist-1 (compound 17a) has been functionally characterized by its ability to induce the secretion of macrophage inflammatory protein-1β (MIP-1β), a key chemokine in immune cell recruitment [1].

Inflammation Cytokine Profiling Drug Discovery

TLR4 Agonist-1: Recommended Research and Industrial Application Scenarios


Humanized Immune System Model Activation

Given its documented preference for human TLR4 and low activity on mouse TLR4, TLR4 agonist-1 is optimally suited for studies in humanized mouse models or in vitro systems using human primary cells and cell lines [1]. This ensures the observed immune activation is driven by the human receptor rather than a confounding murine response, a key limitation when using MPLA or LPS [1].

Adjuvant Formulation Development

The compound's potency (EC50 ~31 nM for the chemotype) and human-specific profile position it as a candidate for developing novel vaccine adjuvants where a strong, human-biased Th1-type immune response is desired [1] [2]. Its synthetic nature and defined mechanism of action allow for more predictable formulation and quality control compared to heterogeneous natural product derivatives [2].

Functional Assays in CD14-Independent Systems

For researchers utilizing HEK293 reporter cell lines or other systems with variable CD14 expression, TLR4 agonist-1 offers a significant advantage over LPS. As it does not require CD14 for optimal activity, it can reliably activate the TLR4/MD2 complex directly [1]. This makes it a superior choice for high-throughput screening campaigns or mechanistic studies focused solely on the TLR4/MD2 interaction.

MIP-1β Induction as a Quality Control Standard

TLR4 agonist-1 (compound 17a) reliably induces MIP-1β production in both human (MM6) and mouse (RAW 264.7) cell lines [2]. This reproducible readout provides a robust internal control for laboratories seeking to standardize TLR4 activation assays, benchmark new TLR4 agonists, or verify the functional integrity of their cell lines.

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